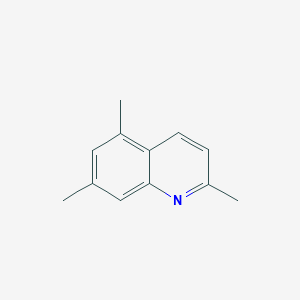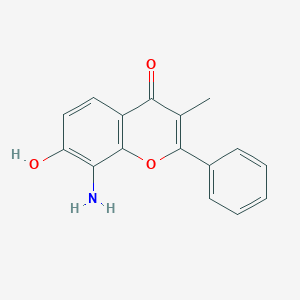
8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one, also known as Amorfrutin B, is a natural product that belongs to the family of flavonoids. It is found in the roots of licorice (Glycyrrhiza glabra) and is known for its various biological activities. Amorfrutin B has been studied extensively for its potential therapeutic applications, especially in the treatment of metabolic disorders such as diabetes and obesity.
Mecanismo De Acción
The mechanism of action of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B is not fully understood. However, it is believed to exert its effects by activating the peroxisome proliferator-activated receptor (PPAR) gamma, a nuclear receptor that plays a crucial role in glucose and lipid metabolism. By activating PPAR gamma, 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B can improve insulin sensitivity and glucose uptake in the liver, muscle, and adipose tissue. It can also reduce inflammation and oxidative stress, which are associated with various metabolic disorders.
Efectos Bioquímicos Y Fisiológicos
8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B has several biochemical and physiological effects. It can improve glucose metabolism and insulin sensitivity by activating PPAR gamma. It can also reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. Additionally, it can regulate lipid metabolism by reducing the expression of genes involved in lipogenesis and increasing the expression of genes involved in fatty acid oxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B has several advantages and limitations for lab experiments. It is a natural product that can be obtained from licorice roots or synthesized in the laboratory. It has several biological activities that make it a promising candidate for the treatment of metabolic disorders. However, the yield of the synthetic process is relatively low, and the purification of the final product is challenging. Additionally, the mechanism of action of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B is not fully understood, which makes it challenging to design experiments to study its effects.
Direcciones Futuras
Several future directions can be explored to further understand the potential therapeutic applications of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B. These include:
1. Studying the effects of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B on other metabolic disorders such as cardiovascular diseases and cancer.
2. Investigating the molecular mechanisms underlying the effects of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B on glucose and lipid metabolism.
3. Developing more efficient and cost-effective methods for the synthesis and purification of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B.
4. Conducting clinical trials to evaluate the safety and efficacy of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B in humans.
5. Exploring the potential of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B as a lead compound for the development of new drugs for the treatment of metabolic disorders.
Métodos De Síntesis
The synthesis of 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B is a complex process that involves several steps. It can be obtained through the extraction of licorice roots, followed by purification using various chromatographic techniques. Alternatively, it can be synthesized in the laboratory using chemical reactions involving different reagents and solvents. However, the yield of the synthetic process is relatively low, and the purification of the final product is challenging.
Aplicaciones Científicas De Investigación
8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B has been extensively studied for its potential therapeutic applications. It has been shown to have anti-diabetic, anti-inflammatory, and anti-obesity properties. Several studies have demonstrated that 8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one B can improve glucose metabolism and insulin sensitivity, making it a promising candidate for the treatment of type 2 diabetes. Additionally, it has been shown to reduce inflammation and oxidative stress, which are associated with various metabolic disorders.
Propiedades
Número CAS |
110197-04-1 |
|---|---|
Nombre del producto |
8-Amino-7-hydroxy-3-methyl-2-phenylchromen-4-one |
Fórmula molecular |
C16H13NO3 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
8-amino-7-hydroxy-3-methyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H13NO3/c1-9-14(19)11-7-8-12(18)13(17)16(11)20-15(9)10-5-3-2-4-6-10/h2-8,18H,17H2,1H3 |
Clave InChI |
VGXOUSJJDJJUMK-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2N)O)C3=CC=CC=C3 |
SMILES canónico |
CC1=C(OC2=C(C1=O)C=CC(=C2N)O)C3=CC=CC=C3 |
Sinónimos |
4H-1-Benzopyran-4-one,8-amino-7-hydroxy-3-methyl-2-phenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



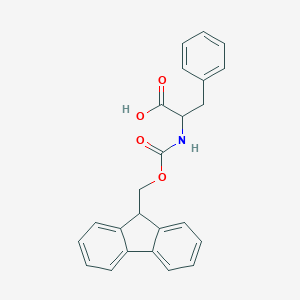
![3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one](/img/structure/B8687.png)
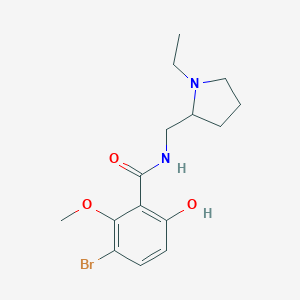
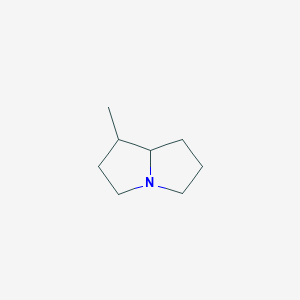
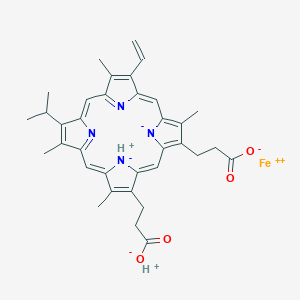
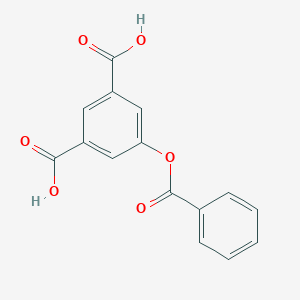
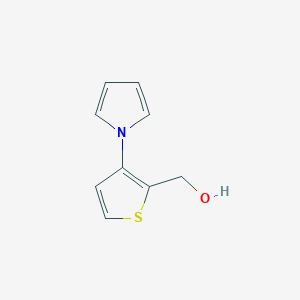
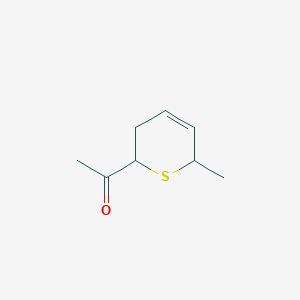
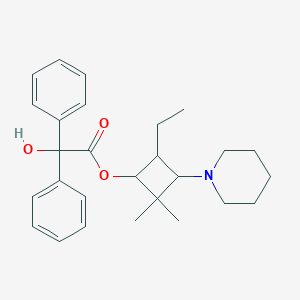
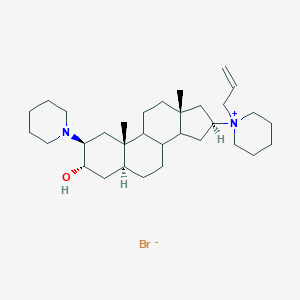
![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)
